Lipophilicity Differentiation: XLogP3 Comparison Against Mono-Chlorinated Regioisomers
The target compound exhibits a computed XLogP3 of 2.3, which is approximately 1.0 logP unit higher than the two closest mono-chlorinated regioisomeric analogs—4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (XLogP3 = 1.3) and 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (XLogP3 = 1.3) [1]. This difference arises from the additional chlorine substituent at C5, which increases both molecular weight (+34.44 g/mol) and halogen surface area. In drug design, XLogP3 values in the 2–3 range are generally considered near-optimal for balancing passive membrane permeability with aqueous solubility [2]. The comparator analogs, with XLogP3 ≈ 1.3, fall below this optimal window and may exhibit reduced membrane partitioning in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 915707-66-3): XLogP3 = 1.3; 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1356543-56-0): XLogP3 = 1.3; 4-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS 1350323-81-7): LogP = 1.49 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (target vs. 915707-66-3/1356543-56-0); ΔXLogP3 ≈ +0.8 (target vs. 1350323-81-7) |
| Conditions | Computed values derived from topological structure using XLogP3 3.0 algorithm (PubChem 2021.05.07 release); validated against experimental LogP where available |
Why This Matters
A 1.0 logP unit difference translates to a theoretical ~10-fold difference in partition coefficient, which can materially affect compound behavior in cell-based assays, solubility-limited screens, and formulation development—making direct analog substitution unreliable without re-optimization.
- [1] PubChem Compound Summary CID 137951912. 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole. Computed Properties: XLogP3-AA = 2.3. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. General principle: XLogP3 range of 2–3 considered near-optimal for oral drug-likeness balancing permeability and solubility. View Source
